[3-(Morpholin-4-YL)propyl]({[3-(pyrimidin-2-yloxy)phenyl]methyl})amine
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Overview
Description
3-(Morpholin-4-YL)propylphenyl]methyl})amine is a complex organic compound that features a morpholine ring, a propyl chain, and a pyrimidin-2-yloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-YL)propylphenyl]methyl})amine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of morpholine with a suitable propyl halide, followed by the introduction of the pyrimidin-2-yloxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar solvents and bases to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-YL)propylphenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the pyrimidin-2-yloxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Morpholin-4-YL)propylphenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-YL)propylphenyl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[3-(Pyridin-2-yloxy)phenyl]methylamine: Similar structure but with a pyridine ring instead of a morpholine ring.
3-(Morpholin-4-YL)propylphenyl]methyl})amine: Similar structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of 3-(Morpholin-4-YL)propylphenyl]methyl})amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H24N4O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-morpholin-4-yl-N-[(3-pyrimidin-2-yloxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C18H24N4O2/c1-4-16(14-17(5-1)24-18-20-7-2-8-21-18)15-19-6-3-9-22-10-12-23-13-11-22/h1-2,4-5,7-8,14,19H,3,6,9-13,15H2 |
InChI Key |
DRSGGAHLDGPRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
Origin of Product |
United States |
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